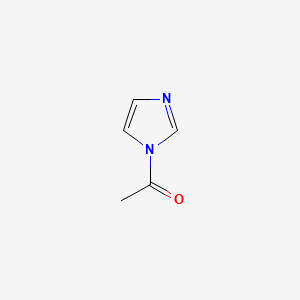

1-Acetylimidazole

Beschreibung

N-Acetylimidazole has been reported in Nicotiana tabacum with data available.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHYIVKEECZGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062440 | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2466-76-4 | |

| Record name | 1-(1H-Imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for 1 Acetylimidazole

Synthesis of this compound Derivatives for Specific Applications

This compound serves as a key reagent in the synthesis of a wide array of compounds, often acting as an acetylating agent to introduce acetyl groups into target molecules. Its applications span several areas of chemical research and industry:

Peptide Synthesis: In peptide synthesis, this compound is employed as an acetylating agent for capping unreacted amino groups. This step is crucial for preventing unwanted side reactions and ensuring the integrity of the peptide chain during synthesis lookchem.comchemicalbook.comguidechem.com. It has been specifically used for amino terminal acetylation in solid-phase peptide synthesis nih.gov.

Pharmaceutical and Chemical Research: The compound is utilized as an acetylation reagent for amino groups in the pharmaceutical industry. Furthermore, it acts as a relatively specific reagent for the acetylation of tyrosyl residues in chemical research, a process important for modifying protein structures or studying enzyme activity lookchem.comchemicalbook.com. It has also been used for the acetylation of histones chemicalbook.com.

Synthesis of Annulated Imidazole Derivatives: this compound is a valuable precursor in the synthesis of annulated imidazole derivatives, which are significant in organic chemistry and hold potential for drug development and material science applications lookchem.comchemicalbook.com.

Synthesis of Acetylated Bioactive Compounds: Research has demonstrated the use of this compound in the synthesis of acetylated bioactive compounds. For instance, in conjunction with catalysts like Erbium(III) triflate (Er(OTf)₃), it can achieve regioselective acetylation of primary hydroxyl and amino groups in aqueous media, often under microwave irradiation, even for base-sensitive substrates mdpi.com. This method offers advantages in terms of reaction time and environmental friendliness by avoiding organic solvents mdpi.com.

Table 1: Key Synthetic Applications of this compound

| Application Area | Role of this compound | Specific Examples/Processes | Reference |

| Peptide Synthesis | Acetylating agent for capping amino groups | Amino terminal acetylation in solid-phase synthesis | lookchem.comchemicalbook.comguidechem.comnih.gov |

| Pharmaceutical Industry | Acetylation reagent for amino groups | General acetylation in drug synthesis | lookchem.com |

| Chemical Research | Specific reagent for tyrosyl residue acetylation | Modification of proteins, enzyme studies | lookchem.comchemicalbook.com |

| Organic Synthesis | Precursor for annulated imidazole derivatives | Synthesis of compounds with potential in drug development and material science | lookchem.comchemicalbook.com |

| Bioactive Compound Synthesis | Acetylating agent for hydroxyl and amino groups | Regioselective acetylation in aqueous media, often microwave-assisted | mdpi.com |

| Histone Modification | Acetylation reagent | Acetylation of histones | chemicalbook.com |

Purification and Characterization Techniques for this compound

Ensuring the purity and confirming the identity of this compound are critical steps following its synthesis. Standard laboratory techniques are employed for these purposes.

Purification Methods: A common method for purifying this compound involves recrystallization. It is typically recrystallised from isopropenyl acetate (B1210297) and subsequently dried under vacuum, often over phosphorus pentoxide (P₂O₅), to remove residual solvents and moisture lookchem.comchemicalbook.comguidechem.com.

Characterization Techniques: The identity and purity of this compound are confirmed through various spectroscopic and physical methods:

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used, with parameters typically measured in CDCl₃ guidechem.com.

Infrared (IR) Spectroscopy: IR spectra are obtained, often from a liquid film guidechem.com.

Mass Spectrometry: Mass spectrometry is also utilized as a characterization technique guidechem.com.

Physical Properties:

Appearance: It is described as white to beige or light tan adhering crystals or powder chemicalbook.com, or as a colorless to pale yellow liquid with a pungent odor guidechem.com.

Melting Point: Reported melting points are in the range of 99-105 °C (literature values) chemicalbook.com.

Solubility: this compound is soluble in water and common organic solvents guidechem.com.

Sensitivity: The compound is noted to be moisture-sensitive and light-sensitive, requiring appropriate storage conditions, such as under nitrogen and in a cool environment guidechem.com.

Table 2: Purification and Characterization Data for this compound

| Property/Technique | Details/Data | Reference |

| Purification Method | Recrystallisation from isopropenyl acetate; drying under vacuum over P₂O₅. | lookchem.comchemicalbook.comguidechem.com |

| Physical State | White to beige or light tan adhering crystals or powder chemicalbook.com; Colorless to pale yellow liquid guidechem.com. | chemicalbook.comguidechem.com |

| Melting Point | 99-105 °C (lit.) | chemicalbook.com |

| Solubility | Soluble in water and organic solvents. | guidechem.com |

| ¹H NMR | Parameters measured in CDCl₃. | guidechem.com |

| IR Spectroscopy | Data obtained from liquid film. | guidechem.com |

| Mass Spectrometry | Utilized for characterization. | guidechem.com |

| Sensitivity | Moisture Sensitive, Light Sensitive. | guidechem.com |

| Molecular Formula | C₄H₆N₂O | Derived |

| Molecular Weight | 110.11 g/mol | Derived |

Advanced Materials Science Applications

While not typically a direct structural component in bulk advanced materials, 1-Acetylimidazole plays a crucial role as a reagent and catalyst in the synthesis and modification of various materials, particularly in polymer science and the functionalization of biomolecules. Its ability to selectively introduce acetyl groups under controlled conditions makes it valuable for tailoring material properties.

Reactivity Profiles and Reaction Mechanisms of 1 Acetylimidazole

Acyl Transfer Reactions Mediated by 1-Acetylimidazole

This compound functions as an effective acylating agent, readily transferring its acetyl moiety to nucleophiles. This capability makes it a versatile reagent in organic synthesis and biochemical applications.

Mechanism of Acetyl Group Transfer to Nucleophiles

The fundamental mechanism of acetyl group transfer from this compound to nucleophiles involves a nucleophilic attack on the carbonyl carbon of the acetyl group. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the imidazole (B134444) leaving group and resulting in the acetylation of the nucleophile researchgate.netnih.gov. This process is crucial for its application in acetylating various functional groups, including hydroxyls, amines, and tyrosyl residues in proteins nih.govnih.govlookchem.comsigmaaldrich.cnscientificlabs.co.uk. For instance, it has been employed in the acetylation of carbohydrates and diols in aqueous media mdpi.com and for specific residue modifications in biological molecules nih.gov. The transfer of the acetyl group is also observed in reactions involving acetyl phosphate (B84403) and imidazole, where acetylimidazole is formed as a reactive intermediate that can then undergo acyl transfer plos.org.

Role of N-Protonated Species in Acyl Transfer Reactions

The protonation state of this compound significantly influences its reactivity in acyl transfer reactions. While the neutral form is reactive, protonation of the imidazole ring, particularly at the nitrogen atom, plays a critical role. Studies indicate that the monoprotonated species is often the more reactive form towards nucleophiles portlandpress.com. Protonation enhances the electrophilicity of the carbonyl carbon and stabilizes the imidazole leaving group, thereby accelerating the rate of acetyl group transfer portlandpress.com. In acidic environments, this compound readily forms the 1-acetylimidazolium ion through protonation of the imidazole nitrogen cdnsciencepub.comscispace.comcdnsciencepub.com. This protonated species is generally considered more reactive than its neutral counterpart in acyl transfer reactions portlandpress.com.

Kinetics of Acetyl Transfer Reactions

The kinetics of reactions involving this compound provide quantitative insights into its reactivity. The spontaneous hydrolysis of this compound in water exhibits rate constants that are dependent on ionic strength: 3 × 10⁻⁴ s⁻¹ at µ=0, 8.3 × 10⁻⁵ s⁻¹ at µ=0.2, and 4.6 × 10⁻⁵ s⁻¹ at µ=1.0 cdnsciencepub.com. In the context of enzyme inactivation, a rate constant of (7.5 ± 0.9)·10⁻³ mM⁻¹·min⁻¹ was determined for the acetylation of tyrosyl residues nih.gov. Imidazole-catalyzed hydrolysis of this compound involves activation parameters with an activation energy of 7.1 ± 0.5 kcal/mol and an entropy of activation of -38.2 e.u. researchgate.net. Furthermore, in methanolysis reactions catalyzed by a lanthanum triflate dimer, a second-order rate constant of 1.50 × 10³ M⁻¹ s⁻¹ was observed for the attack on this compound cdnsciencepub.com.

Table 1: Kinetic Parameters for this compound Reactions

| Reaction Type | Condition | Parameter | Value | Reference |

| Spontaneous Hydrolysis | Water (µ=0) | Rate constant (k₀) | 3 × 10⁻⁴ s⁻¹ | cdnsciencepub.com |

| Spontaneous Hydrolysis | Water (µ=0.2) | Rate constant (k₀) | 8.3 × 10⁻⁵ s⁻¹ | cdnsciencepub.com |

| Spontaneous Hydrolysis | Water (µ=1.0) | Rate constant (k₀) | 4.6 × 10⁻⁵ s⁻¹ | cdnsciencepub.com |

| Imidazole-catalyzed Hydrolysis | Water | Activation Energy (Ea) | 7.1 ± 0.5 kcal/mol | researchgate.net |

| Imidazole-catalyzed Hydrolysis | Water | Entropy of Activation (ΔS‡) | -38.2 e.u. | researchgate.net |

| La³⁺ dimer catalyzed Methanolysis | Methanol | Second-order rate constant (k₂) | 1.50 × 10³ M⁻¹ s⁻¹ | cdnsciencepub.com |

Influence of Solvent and Reaction Conditions on Acetyl Transfer

The solvent environment and reaction conditions significantly impact the rate and efficiency of acetyl transfer reactions involving this compound. For instance, in the anomerization of β-D-glucose pentaacetate, the conversion yield using this compound varied considerably with the solvent, demonstrating the influence of solvent polarity and properties on reactivity chemrxiv.org.

Table 2: Influence of Solvent on this compound Reactivity (Anomerization)

| Solvent | Conversion Yield (%) | Reference |

| CH₂Cl₂ | 92 | chemrxiv.org |

| THF | 68 | chemrxiv.org |

| Acetone | 77 | chemrxiv.org |

| MeCN | 81 | chemrxiv.org |

| CHCl₃ | 83 | chemrxiv.org |

| EtOAc | 51 | chemrxiv.org |

| DMSO | 43 | chemrxiv.org |

Microwave irradiation has been shown to accelerate acetylation reactions in water when catalyzed by Lewis acids such as Er(OTf)₃ mdpi.com. In azole-catalyzed aminolysis, solvent choice critically affects kinetics, with reactions in acetonitrile (B52724) exhibiting different behaviors compared to those in tetrahydrofuran (B95107) (THF) acs.orgnih.gov. Additionally, the presence of metal ions can modulate reaction pathways; for example, Mg²⁺ or Ca²⁺ ions can enhance the hydrolysis of acetyl phosphate but increase the selectivity of acetylation when it reacts with imidazole to form acetylimidazole plos.org.

Hydrolysis of this compound

The hydrolysis of this compound is a key reaction pathway that defines its stability and reactivity in aqueous environments.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound is characterized by a mechanism that is not directly acid-catalyzed; instead, reaction rates tend to decrease with increasing acidity cdnsciencepub.comscispace.comcdnsciencepub.com. The process involves the reversible addition of a water molecule to the carbonyl carbon of this compound, forming a tetrahedral intermediate cdnsciencepub.comscispace.comcdnsciencepub.com. At lower acid concentrations, the decomposition of this hydrate (B1144303) is the rate-limiting step. However, as acidity rises and water activity diminishes, the formation of the hydrate becomes the rate-determining step cdnsciencepub.comscispace.comcdnsciencepub.com.

The protonation state of this compound significantly influences its hydrolysis. The substrate is primarily monoprotonated on the imidazole ring at low acidities, and this protonated form is reactive cdnsciencepub.comscispace.comcdnsciencepub.com. At higher acidities, this compound can undergo diprotonation on the carbonyl oxygen, but this diprotonated species is unreactive cdnsciencepub.comscispace.comcdnsciencepub.com. Imidazole itself can catalyze the hydrolysis of this compound, acting as a general base catalyst by abstracting a proton from the attacking water molecule or via nucleophilic attack to form an intermediate that is subsequently hydrolyzed researchgate.netresearchgate.net. The hydrolysis can proceed through various catalytic pathways, including those involving water, specific acid/base catalysis, and imidazole-based acid/base catalysis rsc.org.

Catalytic Roles and Applications of 1 Acetylimidazole

1-Acetylimidazole as an Acylating Agent in Organic Synthesis

This compound serves as a key reagent for introducing acetyl groups (CH₃CO-) into organic substrates. Its utility lies in its ability to act as an efficient acetyl transfer agent, participating in a range of acylation reactions.

General Acylation Reactions

In general organic synthesis, this compound functions as a mild yet effective acetylating agent. It is employed for the acetylation of various functional groups, including hydroxyl and amino groups. A notable application is in peptide synthesis, where it is used to cap unreacted amino groups, thereby preventing undesired side reactions and ensuring the integrity of the growing peptide chain lookchem.com. It also finds use in the pharmaceutical industry for the acetylation of amino groups in drug synthesis and in biochemical research for the acetylation of histones, which is crucial for understanding gene expression regulation sigmaaldrich.comlookchem.com.

Selective Acetylation of Specific Functional Groups

A significant advantage of this compound is its capacity for selective acetylation. It demonstrates high regioselectivity, particularly for the acetylation of primary hydroxyl groups and amino groups in complex molecules researchgate.netmdpi.compreprints.orgsemanticscholar.orgrsc.orgdntb.gov.ua. This selectivity is crucial when dealing with polyfunctional substrates where differential reactivity is desired. Furthermore, this compound has been identified as a relatively specific reagent for the acetylation of tyrosyl residues in proteins, making it a valuable tool in chemical biology for studying protein function sigmaaldrich.comlookchem.com. Its ability to perform acetylation even on base-sensitive substrates further broadens its applicability researchgate.netmdpi.compreprints.orgsemanticscholar.org.

Regioselectivity in Acetylation Reactions

The regioselectivity of this compound in acetylation reactions is a well-documented characteristic. It preferentially acetylates primary hydroxyl groups over secondary or tertiary ones in polyols and carbohydrates researchgate.netmdpi.comrsc.orgdntb.gov.ua. In molecules containing both hydroxyl and amino groups, such as nucleosides, it can lead to the formation of N,O-diacetylated derivatives, showcasing its ability to react with multiple nucleophilic sites under specific conditions researchgate.netmdpi.com.

Acetylation of Carbohydrates and Polyols

This compound has been instrumental in the regioselective acetylation of carbohydrates and polyols, often in aqueous media, aligning with green chemistry principles rsc.orgrsc.org. While early methods using this compound for carbohydrate acetylation required a strong base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) and longer reaction times mdpi.comsemanticscholar.orgrsc.org, more advanced catalytic systems have significantly improved efficiency. The use of Lewis acid catalysts, such as Erbium(III) triflate (Er(OTf)₃), in conjunction with this compound under microwave irradiation in water has proven highly effective. This combination yields high regioselectivity and good to excellent yields for the acetylation of primary hydroxyl groups in various biomolecules, including carbohydrates researchgate.netmdpi.compreprints.orgsemanticscholar.orgdntb.gov.uaresearchgate.net.

Table 1: Selective Acetylation of Biomolecules using this compound with Er(OTf)₃ Catalyst

| Substrate | Acetylating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | This compound | Er(OTf)₃ | Water | MW, 60°C, 10 min | 67 | researchgate.net |

| Methyl α-D-glucopyranoside | This compound | Er(OTf)₃ | Water | MW, 60°C, 20 min | 75 | researchgate.net |

| Phenyl glucopyranoside | This compound | Er(OTf)₃ | Water | MW, 60°C, 30 min | 78 | researchgate.net |

| Cytidine | This compound | Er(OTf)₃ | Water | MW, 60°C, 30 min | 85 | researchgate.net |

| Adenosine | This compound | Er(OTf)₃ | Water | MW, 60°C, 40 min | 92 (N,O-diacetylated) | researchgate.netmdpi.com |

Note: Yields are approximate and depend on specific experimental conditions and substrate structure.

Acetylation of Indoles and Oxazolidinones

This compound, as part of the broader class of N-acyl imidazoles, has been utilized in the selective acetylation of indoles and oxazolidinones researchgate.netmdpi.comsemanticscholar.orgdntb.gov.uanih.gov. Research by Sarpong et al. demonstrated that reactive N-acyl imidazoles and carbamates can achieve selective acetylation at the nitrogen atom of non-nucleophilic azacycles like indoles and oxazolidinones. These reactions often proceed with high selectivity, even in the presence of other nucleophilic functional groups such as amines or hydroxyls, typically requiring a base catalyst like 1,8-diazabicyclo[5.4.0]undec-5-ene (DBU) and are conducted in organic solvents such as acetonitrile (B52724) mdpi.comsemanticscholar.org.

Catalysis by this compound and its Derivatives

Beyond its role as a direct acylating agent, this compound can also exhibit catalytic activity in certain organic transformations guidechem.comchemimpex.com. It has been described as an effective catalyst that can improve reaction rates and yields, particularly in the synthesis of heterocyclic compounds chemimpex.com.

However, its most prominent catalytic application involves its synergistic use with Lewis acid catalysts. The combination of this compound with catalysts like Er(OTf)₃ has emerged as a powerful system for selective acetylation reactions, especially in aqueous media under microwave irradiation researchgate.netmdpi.compreprints.orgsemanticscholar.orgdntb.gov.uaresearchgate.net. Er(OTf)₃ is favored due to its ease of handling, recyclability, and cost-effectiveness, making the process more sustainable and environmentally friendly mdpi.comsemanticscholar.org. This catalytic system efficiently promotes the acetylation of primary hydroxyl and amino groups with high regioselectivity and good yields researchgate.netmdpi.compreprints.orgsemanticscholar.org.

Other catalytic systems have also been explored for similar transformations. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an efficient catalyst for the per-acetylation of carbohydrates and polyols under solvent-free conditions researchgate.net. While not a direct catalytic role for this compound itself, these examples highlight the development of catalytic approaches in acetylation chemistry where this compound serves as a key acetyl source.

Compound List:

this compound

Erbium(III) triflate (Er(OTf)₃)

Tetramethylammonium hydroxide (TMAH)

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

1,8-Diazabicyclo[5.4.0]undec-5-ene (DBU)

Acetic acid

Acetic anhydride (B1165640)

N-acyl imidazoles

Carbamates

Nucleophilic Catalysis in Acyl Transfer

This compound is intrinsically involved in acyl transfer reactions, often serving as a key intermediate or an effective acetyl donor. In imidazole-catalyzed reactions, imidazole acts as a nucleophile, attacking an acyl group to form this compound. This intermediate is highly reactive due to the absence of typical amide resonance stabilization and the ease with which the acetyl group can be transferred to other nucleophiles portlandpress.comuwo.ca. This process is central to many acyl transfer mechanisms, where this compound acts as a transient acylating species ucl.ac.uktandfonline.comrsc.orgilsl.brresearchgate.netoup.com.

The compound itself can readily donate its acetyl group to various nucleophiles, including alcohols, amines, and thiols, often under mild conditions tandfonline.comilsl.broup.comlookchem.comsigmaaldrich.comresearchgate.netplos.orgacs.org. For instance, it has been employed in the acetylation of primary alcohols and phenols via solid-state reactions tandfonline.com. Lewis acid catalysts, such as Er(OTf)₃, can further enhance the acetylation efficiency of this compound, particularly in aqueous media for bioactive compounds mdpi.com. The kinetics of these acyl transfer reactions have been extensively studied, revealing mechanisms involving proton transfer and nucleophilic attack oup.comacs.orgrsc.orgrsc.orgcdnsciencepub.compsu.edu.

Table 1: Examples of Acyl Transfer Reactions Involving this compound

| Nucleophile/Substrate | Reaction Type | Conditions/Catalyst | Product | Yield (approx.) | Citation(s) |

| Primary Alcohols/Phenols | Acetylation | Solid-state reaction (grinding) | Acetates | High | tandfonline.com |

| 4-Pyridylcarbinol | Acetyl Transfer | Supramolecular catalyst (e.g., ZnII porphyrin) | 4-Acetoxymethylpyridine | Variable | acs.org |

| Tyrosyl Residues (Proteins) | Acetylation | Various, often in buffer | O-Acetyltyrosine | Specific | lookchem.comsigmaaldrich.comsigmaaldrich.comacs.org |

| Amino Groups (Peptides) | Acetylation (Capping) | Standard peptide synthesis conditions | N-Acetylamino | High | ilsl.brlookchem.comresearchgate.netacs.orgsigmaaldrich.com |

| Methyl α-D-glucopyranoside | Acetylation | Er(OTf)₃ catalyst, Microwave/Water | Acetylated sugar | Good to Excellent | mdpi.com |

General Acid-Base Catalysis

Imidazole, a structural component of this compound, is well-known for its catalytic activity as both a nucleophile and a general acid-base catalyst portlandpress.comuwo.ca. In the context of this compound, imidazole can catalyze its hydrolysis through general base catalysis. This occurs when imidazole acts as a proton acceptor, facilitating the attack of water on the acetyl group portlandpress.comuwo.carsc.orgoup.comgoogle.comresearchgate.netmdpi.comkyoto-u.ac.jp. The rate of hydrolysis of this compound is observed to increase with the concentration of imidazole buffer, indicating a catalytic role for imidazole as a base uwo.caoup.comresearchgate.netmdpi.comkyoto-u.ac.jp. This bifunctional catalytic capability of imidazole is crucial in understanding its role in biological systems and chemical reactions.

Role in Enzyme-Catalyzed Phosphoryl Transfer

While direct participation of this compound in enzyme-catalyzed phosphoryl transfer is not extensively detailed in the provided literature, imidazole itself is recognized as a significant catalyst in such processes portlandpress.comuwo.cakyoto-u.ac.jp. Imidazole functions as a nucleophilic catalyst in enzyme-catalyzed phosphoryl transfer reactions portlandpress.comuwo.ca. The reactivity of this compound, particularly its hydrolysis rates, has been noted to be comparable to those observed in imidazole-catalyzed phosphoryl transfer mechanisms, suggesting a shared mechanistic basis in the activation of acyl/phosphoryl groups portlandpress.comuwo.caucl.ac.ukrsc.org.

Metal-Ion Assisted Deacetylation Processes

The literature reviewed primarily highlights this compound's role as an acetylating agent, often catalyzed by Lewis acids for efficient acetylation of hydroxyl and amino groups mdpi.com. There is no direct evidence within the provided snippets to suggest that this compound is involved in metal-ion assisted deacetylation processes. Its known chemical behavior points towards its function as an acetyl group donor rather than an acceptor in deacetylation reactions.

Applications in Peptide Synthesis

This compound is a valuable reagent in peptide synthesis, contributing to both the efficiency of chain elongation and the integrity of the final peptide product.

Capping Unreacted Amino Groups

In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can leave unreacted amino groups on the growing peptide chain. These unreacted sites can lead to the formation of deletion sequences, which are difficult to separate from the desired product. This compound is widely used as a capping agent to acetylate these free amino groups, effectively blocking them and preventing further reaction ilsl.brlookchem.comresearchgate.netacs.orgsigmaaldrich.comacs.org. This capping step is crucial for ensuring the purity and yield of the synthesized peptide. The process involves treating the resin-bound peptide with this compound, typically in a solvent like dichloromethane (B109758) or dimethylformamide, to irreversibly block any remaining free amine functionalities ilsl.bracs.orgcore.ac.uk.

Table 2: Capping Efficiency in Peptide Synthesis

| Capping Reagent | Application Context | Efficiency | Citation(s) |

| This compound | Capping unreacted amino groups in SPPS | High (>99% reported) | ilsl.bracs.orgcore.ac.uk |

| Acetic Anhydride | Capping unreacted amino groups in SPPS | High (>99% reported) | acs.orgtandfonline.com |

| Benzoyl Chloride | Capping unreacted amino groups in SPPS | Effective | rsc.orgcore.ac.uk |

Role in Native Chemical Ligation and Imidazole-Aided NCL

Native Chemical Ligation (NCL) is a powerful technique for synthesizing peptides and proteins by joining peptide fragments. Imidazole has emerged as a beneficial additive in NCL, known as Imidazole-Aided Native Chemical Ligation (Im-NCL), serving as an alternative to traditional thiol additives like 4-mercaptophenylacetic acid (MPAA) mdpi.comcdnsciencepub.comresearchgate.netkyoto-u.ac.jpresearchgate.net. Imidazole facilitates the ligation process by acting as a catalyst, promoting the acyl transfer from a thioester or related precursor to a cysteine residue. The mechanism involves the formation of acyl imidazolium (B1220033) intermediates, which are effective acyl donors mdpi.comcdnsciencepub.comresearchgate.netkyoto-u.ac.jpresearchgate.net. While this compound itself is not the direct additive in Im-NCL, its general chemical properties as an N-acyl imidazole are relevant to the broader field of N-acyl imidazole chemistry in protein and peptide synthesis mdpi.comkyoto-u.ac.jp.

Derivatization in Analytical Chemistry

Derivatization is an integral part of chemical analysis, enabling the detection and quantification of a wide range of compounds that may possess inadequate volatility or thermal stability for direct GC analysis greyhoundchrom.comfujifilm.com. By reacting with specific functional groups, derivatizing agents like this compound transform analytes into derivatives with more favorable chromatographic properties jfda-online.com. This process is essential for achieving high-resolution separations and sensitive detection, particularly when employing techniques like GC-MS numberanalytics.com. This compound is specifically noted for its role in acylation reactions, which can reduce the polarity of functional groups and improve the volatility of analytes fujifilm.com.

Improvement of Detection Sensitivity in GC Analysis

The primary objective of derivatization in GC analysis is often to enhance detection sensitivity fujifilm.comjfda-online.com. Compounds that are poorly volatile or prone to decomposition at elevated temperatures can be rendered more amenable to GC analysis through derivatization. This compound, as an acylating agent, can introduce acetyl groups to analytes, thereby increasing their volatility and thermal stability fujifilm.com. This modification can lead to improved peak shape and a lower limit of detection, making it possible to quantify analytes present at trace levels greyhoundchrom.comfujifilm.comjfda-online.com. While specific quantitative data for this compound's impact on detection limits in GC are not detailed in all sources, its classification as a GC derivatization reagent implies these benefits. Furthermore, the introduction of halogen-containing acyl groups, a general principle in acylation derivatization, is known to improve detection sensitivity when using electron capture detectors (ECD) fujifilm.com.

Derivatization for Structural Analysis by GC/MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both identifying and elucidating the structure of compounds jfda-online.comnumberanalytics.com. Derivatization plays a critical role in this process by modifying analytes in ways that facilitate structural interpretation. By altering functional groups, derivatization can influence the fragmentation patterns observed in mass spectra, providing key information for structural identification jfda-online.com. This compound is recognized as a relatively specific reagent for the acetylation of tyrosyl residues greyhoundchrom.comchemicalbook.comlookchem.com. This specificity allows for targeted modification of biomolecules or other compounds containing tyrosine, which can aid in distinguishing between closely related structures or confirming the presence of specific functional groups. The derivatization process can also improve chromatographic separation, reducing peak overlap and enhancing the clarity of mass spectral data for structural analysis jfda-online.com.

Biological and Biomedical Research Applications of 1 Acetylimidazole

Protein Acetylation Studies

Protein acetylation is a crucial post-translational modification that influences a wide range of cellular processes. 1-Acetylimidazole serves as a key reagent in these studies, enabling researchers to probe the roles of specific amino acid residues.

This compound is widely used for the specific O-acetylation of tyrosyl residues in proteins under controlled conditions. nih.govmdpi.com This reaction is instrumental in identifying "free" or exposed tyrosyl residues on the protein surface, providing insights into the protein's tertiary structure and the role of these residues in its function. rsc.org The extent of acetylation can be monitored spectrophotometrically, allowing for a quantitative analysis of accessible tyrosine residues. researchgate.net

In a study on manganese stabilizing protein (MSP), this compound was used to differentiate three groups of tyrosine residues based on their accessibility: superficial, superficially buried, and deeply buried. nih.gov Acetylation of the five superficial tyrosyl residues did not impact the protein's function, whereas further modification of the superficially buried residues led to a complete loss of its rebinding and oxygen-evolving activities. nih.gov This demonstrates the utility of this compound in mapping functionally critical tyrosine residues within a protein. nih.gov Deacetylation using hydroxylamine (B1172632) can often reverse the modification, further confirming the specific role of the acetylated residues. nih.govnih.gov

| Protein Studied | Residue Targeted | Key Finding | Reference |

|---|---|---|---|

| Manganese Stabilizing Protein (MSP) | Tyrosine | Differentiated functionally critical tyrosine residues based on accessibility. | nih.gov |

| Prostaglandin (B15479496) H Synthase (apoprotein) | Tyrosine | Inactivation of the enzyme by acetylation of tyrosyl residues. | nih.gov |

| α-crystallin | Tyrosine | Acetylation of surface-exposed tyrosine destabilized the native protein assembly. | nih.gov |

Histone acetylation is a fundamental epigenetic modification that plays a pivotal role in regulating gene expression. youtube.commdpi.com The acetylation of lysine (B10760008) residues on the N-terminal tails of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. youtube.comnih.gov This process is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). youtube.commdpi.com

While this compound is a potent acetylating agent, the existing body of scientific literature does not extensively document its direct application as a tool for studying histone acetylation and its direct consequences on gene expression in cellular or in vivo models. Research in this area predominantly focuses on the enzymatic processes governed by HATs and HDACs. youtube.commdpi.com Studies on the impact of histone acetylation on gene expression often involve the use of inhibitors of these enzymes or genetic manipulations to alter their activity. While non-enzymatic acetylation of histones by metabolic intermediates like acetyl-CoA is a known phenomenon, the use of this compound as a chemical probe to mimic or study this process in the context of gene regulation is not a widely reported research application.

The chemical modification of proteins with this compound can have significant consequences for their structure and function. Acetylation of amino acid side chains can disrupt critical interactions, leading to conformational changes and altered biological activity. nih.gov

For instance, the acetylation of surface-exposed tyrosine side chains in α-crystallin was found to destabilize the integrity of its native assembly, resulting in the formation of a smaller aggregate. nih.gov This modified aggregate adopted a molten globule-like conformation, characterized by an almost unaltered secondary structure but with detectable changes in its tertiary structure. nih.gov These structural changes also led to an enhancement of its chaperone activity. nih.gov Such studies highlight how this compound can be used to investigate the contribution of specific residues to the maintenance of protein quaternary structure and function. nih.gov

This compound is a valuable reagent for the in vitro chemical modification of proteins to elucidate structure-function relationships. Its reactivity towards specific amino acid residues allows for targeted modifications under laboratory conditions.

The modification of proteins in a test tube with this compound allows researchers to correlate changes in protein activity with the number of modified residues. For example, treatment of the apoprotein of prostaglandin H synthase with this compound led to a time-dependent inactivation of both its cyclooxygenase and peroxidase activities. The reaction could be reversed by hydroxylamine, indicating the modification of tyrosyl residues. By quantifying the number of incorporated acetyl groups, researchers can establish a direct link between the modification of specific residues and the observed functional changes.

Enzyme Mechanism and Interaction Studies

This compound is also employed to investigate the mechanisms of enzyme action and their interactions with substrates and inhibitors.

This compound has been instrumental in studying the mechanism of Prostaglandin Endoperoxide Synthase (PTGS), also known as cyclooxygenase (COX). Treatment of the PTGS apoprotein (the protein without its heme prosthetic group) with this compound results in the inactivation of both its cyclooxygenase and peroxidase activities. nih.gov This inactivation is attributed to the O-acetylation of tyrosyl residues. nih.gov

Interestingly, the holoenzyme (the complete enzyme with its heme group) is protected from inactivation by this compound. nih.gov This suggests that the heme group either physically blocks the access of this compound to the critical tyrosine residue(s) or induces a conformational change that renders them unreactive. nih.gov The modification by this compound prevents the binding of the heme group to the apoprotein, which is essential for both enzymatic activities. nih.gov This research has helped to elucidate the role of specific tyrosine residues in the heme-binding pocket and their importance for the catalytic function of PTGS. nih.gov It has also been demonstrated that the inhibition by this compound does not involve the acetylation of Ser530, the residue targeted by aspirin. nih.gov

| Enzyme | Effect of this compound | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Prostaglandin Endoperoxide Synthase (PTGS/COX) Apoprotein | Inactivation of cyclooxygenase and peroxidase activities. | Acetylation of a critical tyrosine residue in the heme pocket prevents heme binding. | nih.gov |

| Prostaglandin Endoperoxide Synthase (PTGS/COX) Holoenzyme | No inactivation. | The heme prosthetic group protects the critical tyrosine residue from acetylation. | nih.gov |

Investigation of Flavin-Dependent NADH Oxidase Activity

This compound is utilized as a chemical probe in the biochemical characterization of enzymes, such as the flavin-dependent NADH oxidase from the bacterium Paracoccus denitrificans. nih.gov This enzyme is involved in oxidizing NADH and is believed to play a role in maintaining the cellular redox balance. nih.gov In research, this compound is known to specifically acetylate the tyrosyl residues of proteins. nih.gov

In a study characterizing the flavin-dependent NADH oxidase (Pden_5119), researchers used this compound to investigate the involvement of tyrosine residues in the enzyme's catalytic action. The enzyme was exposed to different concentrations of this compound, which led to its inactivation. This inactivation suggests that one or more tyrosine residues are important for the enzyme's function. Further investigation showed that the presence of Flavin Mononucleotide (FMN), a necessary cofactor for the enzyme, provided a protective effect against this inactivation by this compound. This indicates that the crucial tyrosine residues are likely located in or near the FMN binding site. nih.gov

The table below summarizes the effect of this compound on the activity of flavin-dependent NADH oxidase, demonstrating the concentration-dependent inactivation of the enzyme.

| Concentration of this compound | Effect on Enzyme Activity | Protective Agent |

| Varied Concentrations | Inactivation of the enzyme | Flavin Mononucleotide (FMN) |

Data derived from studies on the biochemical characterization of Pden_5119. nih.gov

Role of Histidine Residues in Catalytic Action

In comprehensive studies of enzyme catalytic mechanisms, various amino-acid-modifying reagents are employed to determine the function of specific residues. nih.gov While this compound is a relatively specific reagent for the acetylation of tyrosyl residues, the investigation of histidine residues typically requires different chemical probes. nih.govsigmaaldrich.comsigmaaldrich.com

Synthesis of Biologically Active Molecules

This compound is a versatile and important intermediate in the synthesis of a wide array of biologically active molecules. medchemexpress.com Its utility in organic synthesis stems from its ability to act as an effective acetylating agent and to participate in various chemical reactions, such as acylation and condensation, making it a valuable building block for researchers. medchemexpress.comchemimpex.com

Intermediate in Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of numerous pharmaceutical agents. chemimpex.com Its stability and reactivity make it a suitable choice for constructing the core structures of more complex molecules. chemimpex.com The imidazole (B134444) nucleus itself is a feature of many therapeutic agents, and the incorporation of this structure is a significant strategy in drug discovery. nih.gov this compound provides a convenient way to introduce an acetylated imidazole moiety or to use the imidazole ring as a platform for further chemical modifications in the development of new medications. chemimpex.comnih.gov

Development of Enzyme Inhibitors and Therapeutic Agents

The development of enzyme inhibitors is a cornerstone of medicinal chemistry, as dysfunctional or over-active enzymes are implicated in many diseases. mdpi.com this compound is utilized in the synthesis of molecules designed to act as enzyme inhibitors and other therapeutic agents. chemimpex.com Its role as a synthetic intermediate allows for the creation of novel compounds that can be screened for inhibitory activity against various enzyme targets. chemimpex.comnih.gov For example, derivatives based on the imidazole scaffold have been synthesized and evaluated for their potential as inhibitors of enzymes like α-glucosidase, which is a target in diabetes therapy, and cholinesterases, which are relevant to Alzheimer's disease. nih.govnih.gov

Synthesis of Annulated Imidazole Derivatives for Medicinal Chemistry

This compound is explicitly used as a reagent in the synthesis of annulated imidazole derivatives. sigmaaldrich.comsigmaaldrich.com Annulated systems, where a ring is fused to the imidazole core, create structurally complex and diverse scaffolds that are of significant interest in medicinal chemistry. nih.gov These fused heterocyclic systems are explored for their potential to interact with biological targets. The synthesis of these derivatives expands the chemical space available to researchers, leading to the identification of novel compounds with a wide range of biological activities, including potential anticancer properties. nih.gov

The table below provides examples of imidazole-based agents and their applications, highlighting the importance of the imidazole scaffold in medicinal chemistry.

| Imidazole-Based Agent | Therapeutic Application |

| Dacarbazine | Melanoma and Hodgkin's lymphoma treatment |

| Ponatinib | Leukemia treatment |

| Fadrozole | Aromatase inhibitor (cancer therapy) |

| Temozolomide | Brain tumor treatment |

| Nilotinib | Leukemia treatment |

This table lists examples of established imidazole-based drugs to illustrate the significance of the core structure in medicinal chemistry. nih.gov

Drug Development and Protein-Drug Interactions

This compound plays a role in the broader field of drug development and the study of protein-drug interactions. chemimpex.com As an intermediate, it contributes to the synthesis of new chemical entities that may become drug candidates. chemimpex.com Furthermore, understanding how these molecules interact with their protein targets is fundamental to drug discovery. frontiersin.org The study of protein-protein interactions (PPIs) and the development of small molecules to modulate them is a significant area of research for creating new therapeutics. frontiersin.orgnih.gov While this compound's primary role is in synthesis, the derivatives it helps create are central to these investigations, which aim to understand and control cellular processes at the molecular level for therapeutic benefit. chemimpex.comresearchgate.net

Advanced Chemical Biology Applications of this compound

This compound and its derivatives have emerged as versatile tools in chemical biology, offering a unique combination of moderate reactivity, aqueous stability, and tunable selectivity. nih.govkyoto-u.ac.jpnih.gov These characteristics have enabled the development of sophisticated methodologies for the site-selective modification and analysis of complex biomolecules such as proteins and ribonucleic acids (RNAs) within intricate biological systems. nih.gov The ability to precisely introduce chemical modifications allows for the detailed study of biomolecular structure, function, and interactions in their native context.

Chemical Labeling of Native Proteins of Interest

The precise covalent labeling of native proteins in their natural environment is a significant challenge in chemical biology. This compound and related N-acyl imidazoles have been instrumental in developing strategies to achieve such specificity, most notably through ligand-directed acyl imidazole (LDAI) chemistry. kyoto-u.ac.jpresearchgate.net

This approach utilizes a labeling reagent composed of three key components: a ligand with high affinity for the target protein, a reactive N-acyl imidazole moiety, and a reporter tag (e.g., a fluorophore or biotin). The ligand guides the reagent to the protein of interest, and upon binding, the local concentration of the reactive acyl imidazole group around the protein surface increases significantly. This "proximity effect" accelerates the covalent modification of a nearby nucleophilic amino acid residue, typically a lysine, before the reagent can react with other non-target molecules in the cellular milieu. kyoto-u.ac.jp

The alkyloxyacyl imidazole motif has proven particularly effective for in vivo applications due to its enhanced stability in aqueous media compared to simpler acyl imidazoles, while still maintaining sufficient reactivity for efficient labeling. kyoto-u.ac.jp This strategy has been successfully employed to label various proteins, including membrane-bound receptors on the surface of living cells, enabling the study of their dynamics and interactions in real-time.

A notable example is the selective labeling of dihydrofolate reductase (DHFR) and folate receptor (FR). Using an LDAI reagent where the ligand was a derivative of methotrexate (B535133) or folic acid, respectively, researchers achieved site-selective acylation of a lysine residue within the ligand-binding pocket of these proteins. This precise modification allowed for the attachment of fluorescent probes, turning the endogenous proteins into fluorescent biosensors for in situ kinetic analysis.

| Target Protein | Ligand Moiety | Reactive Group | Labeled Residue | Application |

| Dihydrofolate Reductase (DHFR) | Methotrexate derivative | Alkyloxyacyl imidazole | Lysine | In vitro and live-cell labeling, fluorescent biosensor creation |

| Folate Receptor (FR) | Folic acid derivative | Alkyloxyacyl imidazole | Lysine | Labeling on live cell surfaces, in situ kinetic analysis |

| Carbonic Anhydrase | Benzenesulfonamide derivative | Acyl imidazole | Lysine | Proximity-induced labeling |

Structural Analysis and Functional Manipulation of RNAs

The structural and functional complexity of RNA molecules necessitates advanced tools for their investigation. Acylating reagents, including this compound, have become central to methodologies aimed at elucidating RNA structure and manipulating its function.

Structural Analysis using SHAPE-MaP:

One of the most powerful techniques for genome-wide RNA structure analysis is Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). researchgate.netnih.govnih.govunc.edu In this method, an RNA molecule is treated with an electrophilic reagent, such as this compound, which selectively acylates the 2'-hydroxyl group of conformationally flexible ribonucleotides. researchgate.netnih.gov Nucleotides constrained by base-pairing or protein binding are less reactive. springernature.comspringernature.com The sites of acylation are then identified by reverse transcription, where the bulky adduct causes the reverse transcriptase to stall or incorporate a mismatched nucleotide. nih.govnih.gov Deep sequencing of the resulting cDNA library allows for the quantitative determination of the flexibility of each nucleotide, providing a detailed map of the RNA's secondary and tertiary structure. unc.edu this compound is particularly advantageous for in-cell SHAPE-MaP due to its cell permeability and its generation of small adducts that are readily detectable. researchgate.net

Functional Manipulation using RAIL:

Beyond structural probing, acylimidazole chemistry enables the site-selective functionalization of RNA for manipulative purposes. The RNA Acylation at Induced Loops (RAIL) technique provides a means to attach chemical moieties to specific locations within an RNA molecule. nih.govnih.govresearchgate.net This method employs complementary DNA oligonucleotides that hybridize to the target RNA, leaving a small, single-stranded loop or gap at a predetermined site. nih.govbiorxiv.org The exposed nucleotides in this loop are then accessible for acylation by a reagent like a nicotinyl acylimidazole derivative. nih.gov The remainder of the RNA is protected from modification by the DNA-RNA duplex. nih.govbiorxiv.org This site-selective modification can be used to attach fluorescent dyes for imaging or to introduce "caging" groups that can temporarily block a specific function of the RNA, which can then be restored, for instance, by a specific chemical or light trigger. nih.govnih.gov

| Technique | Acylating Reagent | Target Site | Principle | Application |

| SHAPE-MaP | This compound, NMIA, NAI | 2'-hydroxyl of flexible nucleotides | Acylation of structurally unconstrained ribonucleotides, detected by reverse transcription mutations. | High-throughput RNA secondary and tertiary structure determination, in vitro and in vivo. researchgate.netnih.gov |

| RAIL | Nicotinyl acylimidazole (NAI-N3) | 2'-hydroxyl of nucleotides in a DNA-induced loop | Site-specific acylation of a targeted single-stranded region within a DNA-RNA hybrid. | Site-selective labeling with fluorescent probes, functional manipulation (caging) of ribozymes. nih.govnih.govresearchgate.net |

Tunable Reactivity and Selectivity in Chemical Biology

A key advantage of N-acyl imidazoles in chemical biology is the ability to fine-tune their reactivity and selectivity to suit specific applications. kyoto-u.ac.jpnih.gov The inherent reactivity of the acyl imidazole bond can be modulated through electronic and steric effects by introducing substituents on either the acyl group or the imidazole ring. kyoto-u.ac.jp

For instance, the introduction of electron-donating groups on the acyl moiety can decrease the electrophilicity of the carbonyl carbon, making the reagent less reactive and more stable in aqueous environments. Conversely, electron-withdrawing groups can enhance reactivity. This principle allows for the design of reagents that are stable enough to navigate the complex environment of a cell but reactive enough to label their intended target upon ligand-directed binding. kyoto-u.ac.jp

Furthermore, the selectivity of the acylation reaction can be influenced by the three-dimensional structure of the acyl imidazole reagent and its interaction with the target biomolecule. The alkyloxyacyl imidazole derivatives used in LDAI chemistry, for example, exhibit a balance of stability and reactivity that is well-suited for modifying proteins in live cells. kyoto-u.ac.jp

Metal coordination offers another layer of control. The imidazole moiety can coordinate with metal ions like Zn²⁺. This interaction can enhance the electrophilicity of the acyl group, thereby increasing its reactivity. This concept has been exploited in the design of "activatable" labeling reagents that become more reactive in the presence of specific metal ions, allowing for conditional protein labeling. kyoto-u.ac.jp

This tunable reactivity is crucial for minimizing off-target reactions and ensuring that the modification occurs selectively at the desired protein or RNA molecule, even in the presence of a vast excess of other potential nucleophiles within the cell. kyoto-u.ac.jpnih.gov

| Modification Strategy | Principle of Tunability | Effect on Reactivity/Selectivity | Example Application |

| Substituent Effects (Acyl Group) | Introduction of electron-donating or electron-withdrawing groups. | Decreases or increases electrophilicity and reactivity, respectively. | Designing alkyloxyacyl imidazoles for enhanced stability in live-cell protein labeling. kyoto-u.ac.jp |

| Substituent Effects (Imidazole Ring) | Modification of the imidazole ring with various functional groups. | Alters the electronic properties and steric hindrance around the reactive center. | Fine-tuning the reaction kinetics for specific biological targets. |

| Metal Coordination | Coordination of the imidazole nitrogen to a metal ion (e.g., Zn²⁺). | Increases the electrophilicity of the acyl group, enhancing reactivity. | Development of metal-ion activatable probes for conditional protein labeling. kyoto-u.ac.jp |

| Proximity-Induced Reactivity (LDAI) | Ligand-directed binding increases local reagent concentration. | Overcomes the need for high intrinsic reactivity, enhancing selectivity for the target. | Site-selective labeling of native proteins in complex biological mixtures and on live cells. kyoto-u.ac.jp |

1 Acetylimidazole in Materials Science Research

Development of Advanced Materials

In the field of materials science, 1-acetylimidazole is utilized for the creation of advanced materials due to its distinct chemical characteristics. chemimpex.com It serves as a key intermediate and acetylating agent in the synthesis of specialized polymers and functional coatings. chemimpex.comsigmaaldrich.com The reactivity of this compound allows for controlled modifications of material surfaces and bulk properties, leading to materials with enhanced performance characteristics.

Role in Polymer and Coating Development

This compound plays a notable role in the development of polymers and coatings. chemimpex.com As an effective acetylating reagent, it is used to introduce acetyl groups into various polymer backbones, altering their physical and chemical properties such as solubility, hydrophobicity, and thermal stability. sigmaaldrich.comnih.gov This functionality is crucial for designing materials tailored for specific applications, from protective coatings to specialized polymer films.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems with 1-Acetylimidazole

The inherent reactivity of this compound makes it a promising candidate for integration into novel catalytic systems. Researchers are investigating its role not only as a reagent but also as a key component or promoter in catalytic cycles. For instance, studies have demonstrated the efficacy of this compound in conjunction with Lewis acid catalysts, such as Erbium(III) triflate (Er(OTf)₃), for promoting selective acetylation reactions in aqueous media under microwave irradiation researchgate.netmdpi.compreprints.orgmdpi.com. This combination has shown high regioselectivity and good to excellent yields for the acetylation of primary hydroxyl and amino groups in various biomolecules, highlighting a sustainable and efficient catalytic approach researchgate.netmdpi.compreprints.orgmdpi.com.

Furthermore, metal ions like Zn(II), Co(II), and La(III) have been shown to strongly catalyze the methanolysis of this compound nih.gov. This observation suggests potential future applications where this compound could act as a substrate or activating agent in metal-catalyzed transformations, potentially leading to new synthetic pathways for complex molecules. The development of catalytic systems that leverage this compound's acylating capabilities while minimizing byproducts and reaction times remains a significant area of ongoing research.

Table 1: Er(OTf)₃-Catalyzed Acetylation of Biomolecules with this compound

| Substrate (Example) | Acetylating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | This compound | Er(OTf)₃ | Water | Conventional Heating | 14 | researchgate.net, mdpi.com |

| Methyl α-D-glucopyranoside | This compound | Er(OTf)₃ | Water | MW (60°C, 30 min) | Low | researchgate.net, mdpi.com |

| Methyl α-D-glucopyranoside | This compound | Er(OTf)₃ | Water | MW (60°C, 40 min) | Low | researchgate.net, mdpi.com |

| Various Biomolecules | This compound | Er(OTf)₃ | Water | MW Irradiation | High | mdpi.com |

Advanced Applications in Chemical Biology and Proteomics

This compound is recognized for its utility in chemical biology and proteomics, particularly due to its selective reactivity towards specific amino acid residues and its role in modifying biomolecules. It serves as a relatively specific reagent for the acetylation of tyrosyl residues in proteins, a modification that can significantly impact protein function and interaction lookchem.comnih.gov. This selective modification capability makes it a valuable tool for studying the functional roles of tyrosyl residues in various biomolecules and for investigating enzyme mechanisms and inactivation pathways lookchem.comnih.gov.

In proteomics, this compound can be employed in the chemical labeling of native proteins of interest (POIs) and in the functional manipulation of RNA researchgate.net. Its ability to cap unreacted amino groups in peptide synthesis also contributes to its utility in preparing complex peptides lookchem.com. Furthermore, research into its use as a tracer for metabolic studies, particularly with isotopically labeled variants, is opening avenues for understanding metabolic flux and enzyme kinetics in biological systems, including cancer metabolism smolecule.com. The acetylation of histones, which is crucial for gene expression regulation, also highlights its role in complex biological processes lookchem.com.

Table 2: Enzyme Inactivation Kinetics by this compound

| Reagent | Target Enzyme (Example) | Modification Site | Rate Constant (k) | Reference |

| This compound | Flavin-Dependent NADH Oxidase (Pden_5119) | Tyrosyl residues | (7.5 ± 0.9)·10⁻³ mM⁻¹·min⁻¹ | nih.gov |

Sustainable Synthesis and Green Chemistry Approaches

The drive towards sustainable chemical processes is significantly influencing research into this compound. Efforts are focused on developing greener synthesis routes and employing this compound in environmentally benign reaction conditions. Innovations in synthesis methods are leading to improved efficiency and reduced environmental impact, with an increased focus on sustainable and green manufacturing processes archivemarketresearch.com.

A notable advancement in green chemistry involves the use of this compound in aqueous media, often catalyzed by Lewis acids like Er(OTf)₃ or bases like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) researchgate.netmdpi.compreprints.orgmdpi.comrsc.org. These methods allow for the selective acetylation of hydroxyl and amino groups without the need for toxic organic solvents or extensive protection/deprotection steps, aligning with green chemistry principles researchgate.netmdpi.compreprints.orgmdpi.comrsc.org. For example, a method utilizing this compound and TMAH in water achieved a 52% yield in the regioselective acetylation of methyl α-D-glucopyranoside under mild conditions rsc.org. The development of one-pot, solvent-free, or water-based syntheses for both this compound itself and reactions utilizing it is a key future direction archivemarketresearch.comrsc.orgrsc.orgnih.gov.

Table 3: Green Acetylation of Carbohydrates and Diols

| Substrate (Example) | Acetylating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | This compound | TMAH | Water | 60 °C, 16 h | 52 | rsc.org |

Computational Design and Optimization of this compound-Mediated Reactions

Computational chemistry plays a crucial role in understanding and optimizing reactions involving this compound. Techniques such as Density Functional Theory (DFT) are employed to model reaction mechanisms, identify transition states, and predict reaction pathways uevora.pt. These computational studies provide fundamental insights into the reactivity of this compound, aiding in the rational design of more efficient and selective synthetic protocols.

For instance, DFT calculations can model transition states in nucleophilic substitution pathways involving this compound . Machine learning approaches, combined with computational methods, are also being utilized to predict energies of transition states in complex chemical reaction networks, with N-acetylimidazole serving as a test case for these methodologies arxiv.org. By analyzing molecular descriptors and employing techniques like Principal Component Analysis (PCA), researchers can gain a deeper understanding of how structural features influence reactivity, thereby enabling the optimization of reaction conditions and the design of novel catalysts or reagents based on the this compound scaffold arxiv.orgresearchgate.net.

Investigation of this compound in Complex Biological Systems

Beyond its direct use in biochemical assays, future research aims to investigate the behavior and impact of this compound within more complex biological systems. This includes exploring its role in cellular processes, its interactions with cellular components, and its potential as a probe for biological pathways. For example, its acetylation of histones, which are integral to DNA packaging and gene regulation, underscores its potential influence on cellular epigenetic mechanisms lookchem.com.

The use of isotopically labeled this compound offers a pathway to track its metabolic fate and interactions within living organisms or cell cultures, providing insights into its metabolism and potential effects on cellular flux, particularly in the context of disease states like cancer smolecule.com. Furthermore, studies on related imidazole (B134444) compounds binding to cytochrome P450 heme and affecting enzyme activity scbt.com, or the identification of N-acetylimidazole in human blood as part of the exposome hmdb.ca, suggest broader interactions with biological systems that warrant further investigation. Understanding these complex interactions could lead to novel therapeutic strategies or diagnostic tools.

Compound List:

this compound

Imidazole

Acetic anhydride (B1165640)

Benzyl bromide

N-acyl imidazoles

Histones

Tyrosyl residues

Annulated imidazole derivatives

this compound-13C2

Cytochrome P450 heme

Cytochrome P4502E1

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing 1-acetylimidazole?

Synthesize this compound via acetylation of imidazole using acetic anhydride under anhydrous conditions. Purify via vacuum distillation or recrystallization. Characterize using:

- NMR spectroscopy : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and imidazole ring protons (δ ~7.0–8.0 ppm).

- HPLC : Assess purity (>98% recommended for biochemical studies) using a C18 column and UV detection at 254 nm.

- Melting point analysis : Compare observed values (literature: ~78–80°C) to verify identity .

Q. How does this compound interact with tyrosine residues in proteins, and what methods validate this modification?

this compound selectively acetylates tyrosine hydroxyl groups, altering enzyme activity. Validate using:

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acetylation efficiencies of this compound across different enzyme systems?

- Control variables : Standardize buffer pH (e.g., phosphate vs. Tris buffers alter reactivity) and temperature.

- Competitive assays : Test for heme cofactor interference (e.g., heme reconstitution protects prostaglandin synthase from inactivation ).

- Kinetic modeling : Apply pseudo-first-order kinetics with hydrolysis correction (e.g., for flavin-dependent oxidases ).

Q. What methodological strategies ensure reproducibility in kinetic studies of this compound-mediated protein inactivation?

- Replicate experiments : Conduct ≥3 independent trials with freshly prepared reagent.

- Hydrolysis controls : Account for reagent degradation by measuring residual activity over time.

- Statistical analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. How can researchers design experiments to distinguish between tyrosine acetylation and nonspecific modifications by this compound?

- Site-directed mutagenesis : Replace tyrosine residues (e.g., Tyr→Phe mutants) and compare modification rates.

- Competitive inhibitors : Add free tyrosine to the reaction to saturate nonspecific binding.

- Structural analysis : Perform X-ray crystallography or cryo-EM to locate acetylated residues (e.g., flavin-dependent oxidase studies ).

Q. What advanced analytical techniques quantify low-abundance acetylated products in complex biological matrices?

- LC-MS/MS : Use multiple reaction monitoring (MRM) for targeted quantification.

- Isotope labeling : Employ -acetylated standards for internal calibration.

- Immunoblotting : Develop custom antibodies against acetyltyrosine epitopes .

Methodological Best Practices

- Data reporting : Include raw datasets (e.g., kinetic curves, NMR spectra) as supplementary materials .

- Ethical compliance : Disclose conflicts of interest and adhere to institutional safety protocols .

- Literature review : Prioritize peer-reviewed journals (e.g., Biochemistry, Chemische Berichte) over non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.